molecular formula C12H18O B3060155 1-Methoxy-4-(pentan-3-YL)benzene CAS No. 18272-82-7

1-Methoxy-4-(pentan-3-YL)benzene

Cat. No. B3060155
CAS RN: 18272-82-7
M. Wt: 178.27 g/mol
InChI Key: HHKAVHVGMCCNKZ-UHFFFAOYSA-N
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Description

1-Methoxy-4-(pentan-3-YL)benzene is a chemical compound that is also known as Anisole. It is an organic compound that is commonly used in scientific research applications. The chemical formula of Anisole is C9H12O, and it has a molecular weight of 136.19 g/mol.

Mechanism of Action

The mechanism of action of Anisole is not well understood. However, it is believed that Anisole acts on the central nervous system by inhibiting the reuptake of serotonin and norepinephrine. This action leads to an increase in the levels of these neurotransmitters, which results in an antidepressant effect.
Biochemical and Physiological Effects:
Anisole has been shown to have various biochemical and physiological effects. It has been shown to have an antidepressant effect in animal models. Anisole has also been shown to have an analgesic effect in animal models. It has been shown to have an anti-inflammatory effect in vitro. Anisole has been shown to have a toxic effect on the liver and kidney in animal models.

Advantages and Limitations for Lab Experiments

Anisole has various advantages and limitations for lab experiments. It is a colorless liquid that is easily purified by distillation. Anisole is a good solvent for various organic compounds. It has a low toxicity level, which makes it safe to handle in the laboratory. However, Anisole has a strong odor, which can be unpleasant. Anisole is also flammable, which can be a safety hazard in the laboratory.

Future Directions

There are various future directions for the research of Anisole. Anisole can be used as a precursor in the synthesis of various pharmaceuticals, perfumes, and flavors. Anisole can also be used as a solvent in the chemical industry. Further research can be conducted to understand the mechanism of action of Anisole. This research can lead to the development of new drugs that have an antidepressant effect. Further research can also be conducted to understand the toxic effects of Anisole on the liver and kidney. This research can lead to the development of new drugs that are safe for use in humans.
Conclusion:
In conclusion, Anisole is an organic compound that has various scientific research applications. It is used in the synthesis of various organic compounds such as pharmaceuticals, perfumes, and flavors. Anisole has an antidepressant effect in animal models, and it has various biochemical and physiological effects. Anisole has various advantages and limitations for lab experiments. Further research can be conducted to understand the mechanism of action of Anisole and to develop new drugs that have an antidepressant effect.

Scientific Research Applications

Anisole has various scientific research applications. It is used in the synthesis of other organic compounds such as pharmaceuticals, perfumes, and flavors. It is also used as a solvent in the chemical industry. Anisole is used in the synthesis of various drugs such as the antidepressant drug, Venlafaxine. It is also used in the synthesis of the anti-inflammatory drug, Diclofenac. Anisole is used as a precursor in the synthesis of various flavors such as vanilla and raspberry.

properties

IUPAC Name

1-methoxy-4-pentan-3-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-10(5-2)11-6-8-12(13-3)9-7-11/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKAVHVGMCCNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553569
Record name 1-Methoxy-4-(pentan-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18272-82-7
Record name 1-Methoxy-4-(pentan-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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